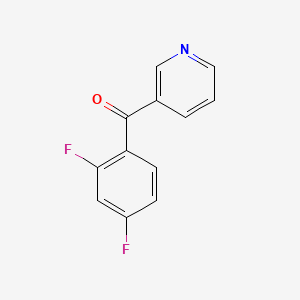

(2,4-Difluorophenyl)(pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(2,4-difluorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-9-3-4-10(11(14)6-9)12(16)8-2-1-5-15-7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYXUZIFJAOGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568611 | |

| Record name | (2,4-Difluorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133385-30-5 | |

| Record name | (2,4-Difluorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenyl)(pyridin-3-yl)methanone typically involves the reaction of 2,4-difluorobenzoyl chloride with 3-pyridylmagnesium bromide. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: (2,4-Difluorophenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products:

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

(2,4-Difluorophenyl)(pyridin-3-yl)methanone serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic organic chemistry.

| Reaction Type | Product | Reagents |

|---|---|---|

| Oxidation | Carboxylic acids or quinones | Potassium permanganate, chromium trioxide |

| Reduction | Alcohols | Sodium borohydride, lithium aluminum hydride |

| Substitution | Halogenated or nitrated derivatives | Bromine, nitric acid |

Biology

This compound is being explored for its potential biological activities, including antimicrobial and anticancer properties. Studies suggest that it may inhibit specific protein kinases involved in cellular signaling pathways related to inflammation and stress responses.

Medicine

In the pharmaceutical domain, this compound is being investigated as a precursor for developing novel therapeutic agents. Its unique structure may lead to compounds with enhanced efficacy against various diseases.

Industry

The compound finds applications in producing advanced materials such as polymers and coatings. Its chemical stability and reactivity allow it to be utilized in formulating high-performance materials suitable for diverse industrial applications.

Case Studies

-

Anticancer Research:

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was linked to the inhibition of specific kinases that regulate cell proliferation and survival . -

Antimicrobial Activity:

Research indicated that this compound showed promising antibacterial activity against various pathogens. The mode of action involves disrupting bacterial cell wall synthesis . -

Material Science:

In material science applications, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

(2,4-Difluorophenyl)(piperidin-4-yl)methanone (CAS 84162-86-7)

- Structure : Replaces pyridine with a piperidine ring.

- Properties : Molecular weight = 225.23 g/mol, melting point = 547–548°C, density = 1.198 g/cm³.

- Activity: Piperidine-based analogs like [1-(substituted-benzoyl)-piperidin-4yl]-(2,4-difluoro-phenyl)-methanone oximes exhibit moderate antimicrobial and antioxidant activity. Compound 3b in this class showed superior radical scavenging (DPPH assay) and Fe²⁺ chelation .

(4-Methyl-3-pyridinyl)(3,4,5-trifluorophenyl)methanone

- Structure : Pyridine with a 4-methyl group and a 3,4,5-trifluorophenyl substituent.

- Properties: Molecular formula = C₁₃H₈F₃NO.

(4-Fluorophenyl)(2-(pyridin-2-yl)phenyl)methanone

- Structure : Pyridine at the 2-position of a biphenyl system.

- Synthesis : Prepared via palladium-catalyzed coupling (56% yield).

- Relevance : Demonstrates how positional isomerism (pyridin-2-yl vs. pyridin-3-yl) affects spatial arrangement and electronic properties .

Functional Group Modifications

[5-(2,4-Difluorophenyl)pyridin-3-yl]methanol

2,4-Difluorophenyl(piperidin-4-yl)methanone Oximes

- Structure : Oxime derivatives with a piperidine core.

- Activity: Compound 4b showed notable antimicrobial activity against bacterial (MIC = 8 µg/mL) and fungal strains (MIC = 16 µg/mL), highlighting the role of the oxime group in enhancing bioactivity .

Physicochemical Property Trends

- Lipophilicity : Fluorine substitution generally increases lipophilicity (e.g., trifluorophenyl analogs vs. difluorophenyl).

- Melting Points: Aromatic ketones like (2,4-difluorophenyl)(piperidin-4-yl)methanone exhibit high melting points (>500°C) due to strong intermolecular dipole interactions .

- Solubility : Pyridine-containing compounds may have improved aqueous solubility over piperidine analogs due to aromatic nitrogen’s polarity.

Biological Activity

(2,4-Difluorophenyl)(pyridin-3-yl)methanone, a compound with the molecular formula C12H9F2N, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Weight : 219.21 g/mol

- CAS Number : 133385-30-5

- Chemical Structure : The compound features a difluorophenyl group and a pyridinyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on specific enzymes linked to cancer and parasitic diseases. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyridine and phenyl rings significantly impact the compound's potency and selectivity. For example:

- Fluorine Substitution : The presence of fluorine atoms at the 2 and 4 positions on the phenyl ring enhances binding affinity to target proteins .

- Pyridine Variations : Altering substituents on the pyridine ring affects both the efficacy and selectivity of the compound against various biological targets .

Biological Activity Data

A summary of biological activities observed in various studies is presented in Table 1.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : In vitro studies demonstrated that compounds similar to this compound effectively inhibited tumor growth in various cancer cell lines by targeting CDKs .

- Neuropharmacology : The compound's interaction with nicotinic acetylcholine receptors (nAChRs) suggests potential applications in treating neurodegenerative diseases. It was found to enhance receptor activity, which could lead to improved cognitive function .

- Antiparasitic Activity : Research indicated that derivatives of this compound showed promise in treating parasitic infections, particularly through their ability to disrupt cellular processes in parasites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.